N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
Description
N²-Benzyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a glycinamide derivative characterized by dual substitution on the N² nitrogen: a benzyl group and a 4-ethoxyphenylsulfonyl moiety. The N-terminal nitrogen is substituted with a pyridin-3-ylmethyl group. The ethoxy group enhances lipophilicity, while the pyridine ring may facilitate hydrogen bonding or π-π interactions in biological systems .
Properties
Molecular Formula |
C23H25N3O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-21-10-12-22(13-11-21)31(28,29)26(17-19-7-4-3-5-8-19)18-23(27)25-16-20-9-6-14-24-15-20/h3-15H,2,16-18H2,1H3,(H,25,27) |
InChI Key |
ZUNABEKNINWFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(Pyridin-3-ylmethyl)Glycine
Glycine (1.0 equiv) is reacted with pyridin-3-ylmethyl bromide (1.2 equiv) in anhydrous dimethylformamide (DMF) under nitrogen. Cesium hydroxide (CsOH, 2.0 equiv) is added to deprotonate the amine, facilitating nucleophilic substitution at 0°C–25°C for 12–24 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexanes = 3:7) to yield N-(pyridin-3-ylmethyl)glycine as a white solid (78% yield).
Analytical Data :
-
¹H-NMR (600 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyridine-H), 8.40 (d, J = 4.8 Hz, 1H, pyridine-H), 7.70 (d, J = 7.8 Hz, 1H, pyridine-H), 7.35 (dd, J = 7.8, 4.8 Hz, 1H, pyridine-H), 4.10 (s, 2H, CH₂-pyridine), 3.75 (s, 2H, glycine-CH₂).
-
HRMS (ESI+) : m/z calculated for C₈H₁₁N₂O₂ [M+H]⁺: 167.0815; found: 167.0812.
Synthesis of 4-Ethoxyphenylsulfonyl Chloride
4-Ethoxyphenylsulfonic acid (1.0 equiv) is treated with phosphorus pentachloride (PCl₅, 2.5 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred for 3 hours, followed by filtration and solvent evaporation under reduced pressure. The resultant 4-ethoxyphenylsulfonyl chloride is obtained as a pale-yellow liquid (92% yield).
Key Characterization :
-
³¹P-NMR (162 MHz, CDCl₃) : δ −2.5 ppm (residual PCl₃).
-
FT-IR (neat) : 1365 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).
Stepwise Assembly of the Target Compound
Sulfonylation of N-(Pyridin-3-ylmethyl)Glycine
N-(Pyridin-3-ylmethyl)glycine (1.0 equiv) is dissolved in DCM and cooled to 0°C. Triethylamine (Et₃N, 3.0 equiv) is added, followed by dropwise addition of 4-ethoxyphenylsulfonyl chloride (1.1 equiv). The reaction proceeds for 6 hours at 25°C, yielding N-(pyridin-3-ylmethyl)-N-sulfonylglycine. Purification via recrystallization (ethanol/water) affords the intermediate in 85% yield.
Optimization Insight :
Benzylation of the Sulfonamide Nitrogen
The sulfonylated intermediate (1.0 equiv) is reacted with benzyl bromide (1.2 equiv) in DMF using CsOH (2.0 equiv) as a base at 60°C for 8 hours. The reaction mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Column chromatography (petroleum ether:ethyl acetate = 4:1) isolates N²-benzyl-N-sulfonyl-N-(pyridin-3-ylmethyl)glycinamide (76% yield).
Side Reaction Mitigation :
-
Competitive O-benzylation is suppressed by using a bulky base (CsOH instead of K₂CO₃).
-
Short reaction times (<10 hours) prevent degradation of the sulfonamide group.
Final Product Characterization
Spectroscopic Validation
¹H-NMR (600 MHz, DMSO-d₆) :
-
δ 8.50 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (d, J = 7.8 Hz, 1H, pyridine-H), 7.60–7.20 (m, 9H, benzyl and sulfonyl aromatic-H), 4.65 (s, 2H, CH₂-benzyl), 4.15 (s, 2H, CH₂-pyridine), 3.95 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
¹³C-NMR (151 MHz, DMSO-d₆) :
-
δ 170.5 (C=O), 156.2 (sulfonyl aromatic C-O), 149.8 (pyridine-C), 138.5 (benzyl-C), 129.4–115.2 (aromatic-CH), 63.8 (OCH₂CH₃), 52.1 (CH₂-benzyl), 48.3 (CH₂-pyridine), 14.7 (CH₃).
HRMS (ESI+) :
-
m/z calculated for C₂₄H₂₆N₃O₄S [M+H]⁺: 476.1638; found: 476.1635.
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| Glycine alkylation | 78 | 98.5 | Unreacted glycine (1.2%) |
| Sulfonylation | 85 | 97.8 | Bis-sulfonamide (0.9%) |
| Benzylation | 76 | 99.1 | O-benzylated byproduct (0.7%) |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridinylmethyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and pyridinylmethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products
Oxidation: Products may include benzaldehyde derivatives or pyridine N-oxides.
Reduction: Sulfide derivatives of the original compound.
Substitution: Various substituted benzyl or pyridinylmethyl derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that compounds similar to N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have been evaluated for their effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated promising results in suppressing microbial biofilm formation, suggesting potential for development as antiseptic agents .
Summary of Antimicrobial Studies
| Compound Type | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Benzenesulfonamide Derivatives | K. pneumoniae | 5 | 10 |
| P. aeruginosa | 10 | 20 |
Anticancer Potential
The compound's structural features may also contribute to anticancer activity. Research on similar sulfonamide derivatives has shown cytotoxic effects against several human cancer cell lines, including colon, breast, and cervical cancers. These compounds are believed to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Key Findings from Anticancer Research
| Study Focus | Cancer Cell Lines Tested | Observed Effect |
|---|---|---|
| Cytotoxicity Evaluation | Colon, Breast, Cervical | Induction of apoptosis |
| Molecular Hybrid Design | Various | Enhanced anticancer activity |
Enzyme Inhibition
Another promising application of this compound is its potential as an enzyme inhibitor. Research has explored the inhibitory effects of sulfonamide derivatives on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively .
Enzyme Inhibition Summary
| Enzyme | Inhibition Type | Application Area |
|---|---|---|
| α-glucosidase | Competitive Inhibition | T2DM Treatment |
| Acetylcholinesterase | Non-competitive Inhibition | Alzheimer's Disease |
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The benzyl and pyridinylmethyl groups can interact with enzyme active sites or receptor binding sites, while the sulfonyl group can form strong hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table summarizes structural analogs and their substituents:
*Estimated based on structural analysis; exact formula may vary.
Physicochemical and Electronic Properties
- Lipophilicity : The target compound’s 4-ethoxyphenyl group increases lipophilicity compared to analogs with methoxy (e.g., ) or nitro (e.g., ) substituents. This may improve membrane permeability but reduce aqueous solubility.
- Electronic Effects : The 4-ethoxyphenylsulfonyl group is electron-donating, contrasting with the electron-withdrawing nitro group in . This difference could influence binding affinity in enzymatic targets.
- Steric Considerations : The benzyl group in the target compound provides moderate steric bulk, whereas analogs with 4-methylphenyl () or ethyl groups () exhibit variable steric profiles affecting target engagement .
Biological Activity
N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanism of action, efficacy in various biological assays, and its potential applications in medicine.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure, which includes a benzyl group, an ethoxyphenyl sulfonyl moiety, and a pyridin-3-ylmethyl group linked to glycinamide. The molecular formula is C₁₈H₁₈N₂O₃S.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors, which could influence neural signaling pathways.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing sulfonamide groups have shown significant antibacterial properties against various strains of bacteria. For instance, studies have demonstrated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer effects. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroleptic Effects : Similar benzamide derivatives have been reported to possess neuroleptic activity, indicating potential applications in treating psychiatric disorders .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds with structural similarities to this compound:
- Study 1 : A study on benzamides reported that certain derivatives exhibited high potency in inhibiting apomorphine-induced stereotyped behaviors in rats, indicating possible antipsychotic effects .
- Table 1: Comparison of Potency in Neuroleptic Activity
| Compound | Potency (times more than control) |
|---|---|
| Compound A | 15x (vs Metoclopramide) |
| Compound B | 408x (vs Haloperidol) |
Q & A
Q. What are the recommended synthetic routes for N²-benzyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including sulfonylation, amide coupling, and functional group protection/deprotection. Key steps include:
- Sulfonylation : Reacting 4-ethoxyphenylsulfonyl chloride with a benzylamine derivative under basic conditions (e.g., NaHCO₃) .
- Amide Coupling : Using coupling agents like HATU or EDCI with pyridin-3-ylmethylamine to form the glycinamide backbone .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions, sulfonyl group integration, and absence of unreacted intermediates .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic pattern .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?
- Refinement Software : Use SHELXL for small-molecule refinement to adjust thermal parameters and occupancy factors, especially for disordered sulfonyl or benzyl groups .
- Validation Tools : Compare geometric parameters (bond lengths, angles) with the Cambridge Structural Database (CSD) to identify outliers .
- Data Cross-Checking : Re-examine raw diffraction data (e.g., using WinGX) to detect processing errors or twinning artifacts .
Q. What computational strategies are effective in predicting the binding affinity of this compound to target enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 3HKC) to model interactions. Focus on sulfonyl and pyridinyl groups for hydrogen bonding and π-π stacking .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and ligand-receptor conformational changes .
- Binding Free Energy Calculations : Apply MM/PBSA or MM/GBSA methods to quantify contributions from hydrophobic and electrostatic interactions .
Q. How to analyze discrepancies between theoretical and experimental data in molecular geometry?
- Software Integration : Use WinGX to overlay experimental (X-ray) and DFT-optimized (B3LYP/6-31G*) structures. Identify deviations in torsional angles (e.g., sulfonyl-phenyl dihedral) due to crystal packing effects .
- CSD Mining : Extract similar sulfonamide derivatives from CSD to benchmark bond length/angle distributions .
Q. What are the key considerations in designing experiments to assess the compound’s enzyme inhibitory activity?
- In Vitro Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) with varying inhibitor concentrations. Calculate IC₅₀ via nonlinear regression .
- Control Experiments : Include positive controls (known inhibitors) and assess off-target effects using orthogonal assays (e.g., SPR for binding kinetics) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Fisher’s PLSD) to validate significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
